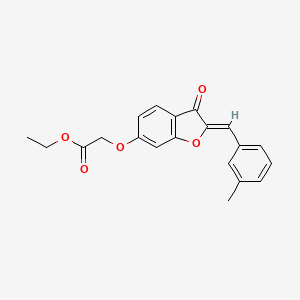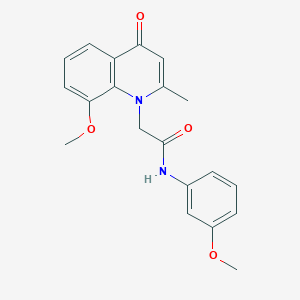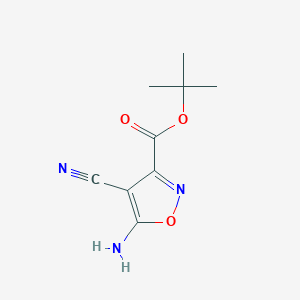
5-(2-Methylsulfanylethyl)-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylsulfanylethyl)-1,3-oxazolidine-2,4-dione, also known as 5-(2-Methylthioethyl)hydantoin, is a chemical compound with the molecular formula C6H10N2O2S and a molecular weight of 174.22 . It is a white to almost white powder or crystal . This compound is used as a reagent in L-amino acid production .
Physical And Chemical Properties Analysis
5-(2-Methylsulfanylethyl)-1,3-oxazolidine-2,4-dione is a white to almost white powder or crystal . It has a melting point of 108°C and a predicted density of 1.228±0.06 g/cm3 . The compound is relatively inert chemically and is able to resist decomposition at elevated temperatures .Applications De Recherche Scientifique
Synthesis and Protective Group Applications
- The 1,2,4-dithiazolidine-3,5-dione heterocycle, related to the chemical structure of interest, has been explored for its utility as an amino protecting group in the synthesis of peptides, glycopeptides, and PNA. This heterocycle is also useful as a masked isocyanate and as a sulfurization reagent for trivalent phosphorus (Barany, Hammer, Merrifield, & Bárány, 2005).
Preparation and Properties Studies
- Research dating back to 1947 discusses the preparation of oxazolidine-2,4-dione derivatives, highlighting the early interest in the structural and chemical properties of such compounds (Hook, 1947).
Synthesis Techniques
- A study on the versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones, involving a two-step reaction sequence from α-ketols and isocyanates, is relevant for understanding the synthesis pathways of related compounds (Merino et al., 2010).
- Another synthesis method using atmospheric carbon dioxide for creating various oxazolidine-2,4-diones under mild and metal-free conditions provides insights into eco-friendly and efficient synthesis approaches (Zhang, Xia, Yang, & Lu, 2015).
Structural Studies
- The study of the crystal and molecular structures of related compounds, such as N-carboxy anhydrides of Cα,α-disubstituted glycines, can shed light on the physical and chemical characteristics essential for specific applications (Toniolo, Formaggio, Crisma, & Valle, 1992).
Safety and Hazards
The safety data sheet for a similar compound, 2-(Methylsulfonyl)acetonitrile, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, wear protective gloves/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-(2-methylsulfanylethyl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFPYSRADZDBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione | |
CAS RN |
1161721-83-0 |
Source


|
| Record name | 5-[2-(methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)



![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)




![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)